molecular formula C21H30O5 B12310737 5-[2-(2-methoxy-5-oxo-2H-furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid

5-[2-(2-methoxy-5-oxo-2H-furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid

Cat. No.: B12310737
M. Wt: 362.5 g/mol
InChI Key: FYZIMPKKBJIMEN-UHFFFAOYSA-N
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Chemical Reactions Analysis

Dodovislactone B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize Dodovislactone B, leading to the formation of carboxylic acids or ketones.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce Dodovislactone B to form alcohols or alkanes.

    Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the compound, resulting in halogenated derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of Dodovislactone B involves its interaction with various molecular targets and pathways. It exerts its effects by inhibiting specific enzymes or receptors, leading to the modulation of biological processes. For example, its antibacterial activity may result from the inhibition of bacterial cell wall synthesis, while its anti-inflammatory effects could be due to the suppression of pro-inflammatory cytokines.

Comparison with Similar Compounds

Dodovislactone B is structurally similar to other diterpenoids, such as dodovislactone A and dodovisones A-D . it is unique in its specific biological activities and molecular structure. The following are some similar compounds:

Properties

Molecular Formula

C21H30O5

Molecular Weight

362.5 g/mol

IUPAC Name

5-[2-(2-methoxy-5-oxo-2H-furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid

InChI

InChI=1S/C21H30O5/c1-13-8-10-21(3)15(18(23)24)6-5-7-16(21)20(13,2)11-9-14-12-17(22)26-19(14)25-4/h6,12-13,16,19H,5,7-11H2,1-4H3,(H,23,24)

InChI Key

FYZIMPKKBJIMEN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(C(C1(C)CCC3=CC(=O)OC3OC)CCC=C2C(=O)O)C

Origin of Product

United States

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